

A Comparative Analysis of Eupalinolide K and Its Analogs in Cancer Research

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Compound of Interest

Compound Name: *Eupalinolide K*

Cat. No.: *B15569357*

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In the ongoing quest for novel therapeutic agents from natural sources, sesquiterpenes lactones from the genus *Eupatorium* have emerged as a promising class of compounds with diverse pharmacological activities. Among these, eupalinolides have demonstrated significant potential, particularly in oncology. This guide presents a comparative study of **Eupalinolide K** and its analogs—Eupalinolide A, B, J, and O—focusing on their cytotoxic effects and underlying mechanisms of action against various cancer cell lines. The information is curated from experimental data to provide a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Cytotoxicity of Eupalinolides

The anti-cancer efficacy of eupalinolides is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a compound required to inhibit the growth of 50% of a cell population. The cytotoxic activities of Eupalinolides A, B, J, and O have been evaluated against several cancer cell lines. It is important to note that direct comparative studies for **Eupalinolide K** are limited, as its activity has been primarily reported as part of a mixture with Eupalinolides I and J, known as F1012-2.^[1]^[2]

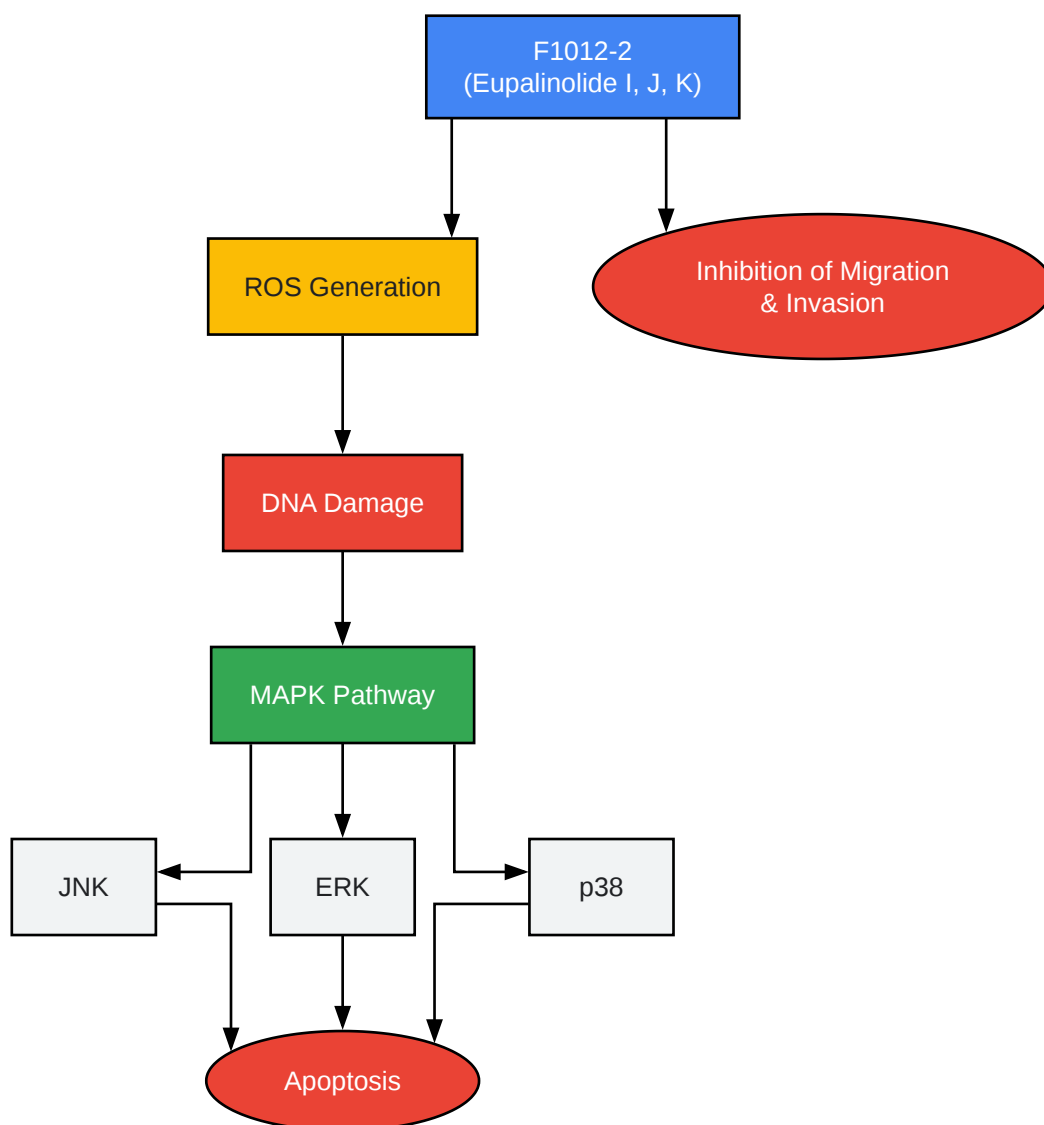
Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Eupalinolide A	MHCC97-L	Hepatocellular Carcinoma	~10	[3]
HCCLM3	Hepatocellular Carcinoma	~10	[3]	
A549	Non-Small Cell Lung Cancer	Not Specified	[4]	
H1299	Non-Small Cell Lung Cancer	Not Specified	[4]	
Eupalinolide B	MiaPaCa-2	Pancreatic Cancer	Most pronounced effect among EA, EB, and EO	[5]
Eupalinolide J	MDA-MB-231	Triple-Negative Breast Cancer	3.74 ± 0.58	[6]
MDA-MB-468	Triple-Negative Breast Cancer	4.30 ± 0.39	[6]	
Eupalinolide O	MDA-MB-231	Triple-Negative Breast Cancer	Not Specified (activity is dose and time-dependent)	[7]
MDA-MB-453	Triple-Negative Breast Cancer	Not Specified (activity is dose and time-dependent)	[7]	
F1012-2 (I, J, K)	MDA-MB-231	Triple-Negative Breast Cancer	Not Specified (potent activity reported)	[8] [9]
MDA-MB-468	Triple-Negative Breast Cancer	Not Specified (potent activity reported)	[8] [9]	

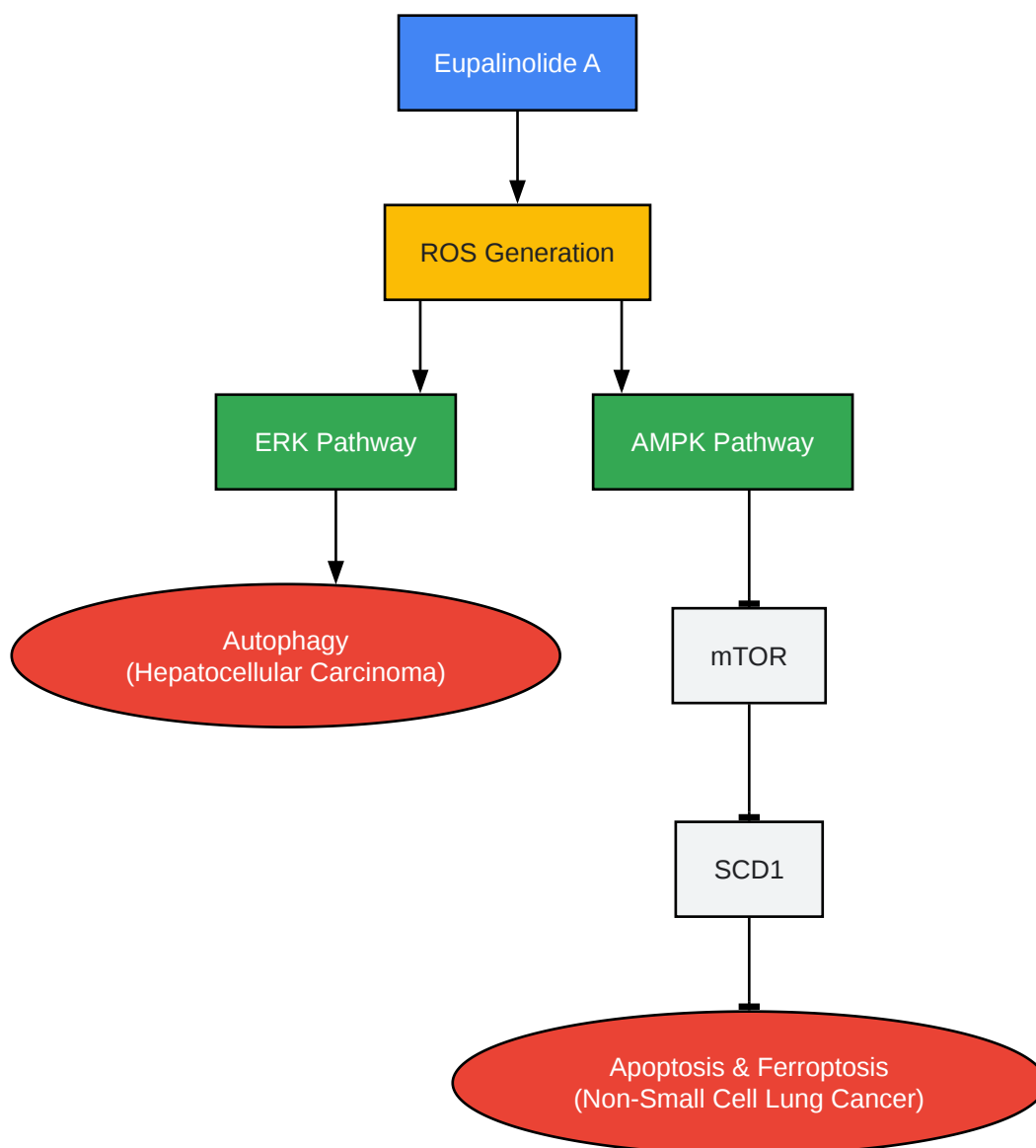
Mechanisms of Action and Signaling Pathways

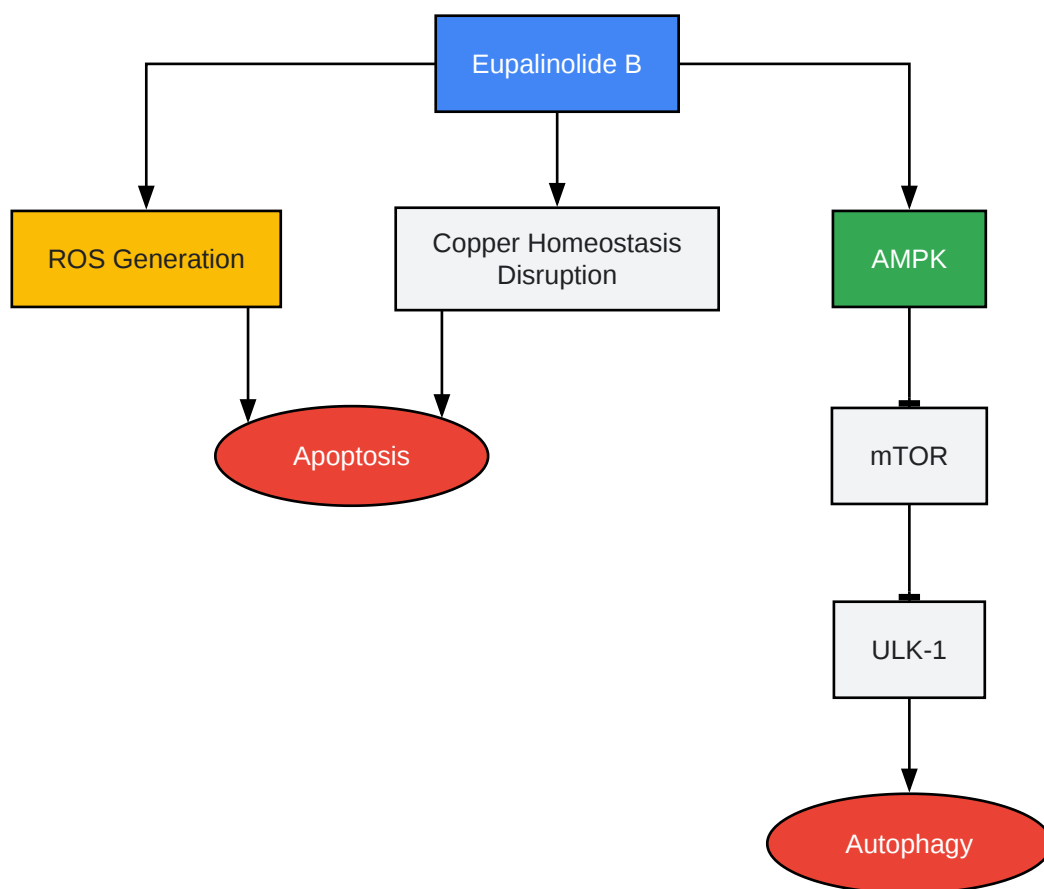
Eupalinolides exert their anti-cancer effects by modulating various cellular signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

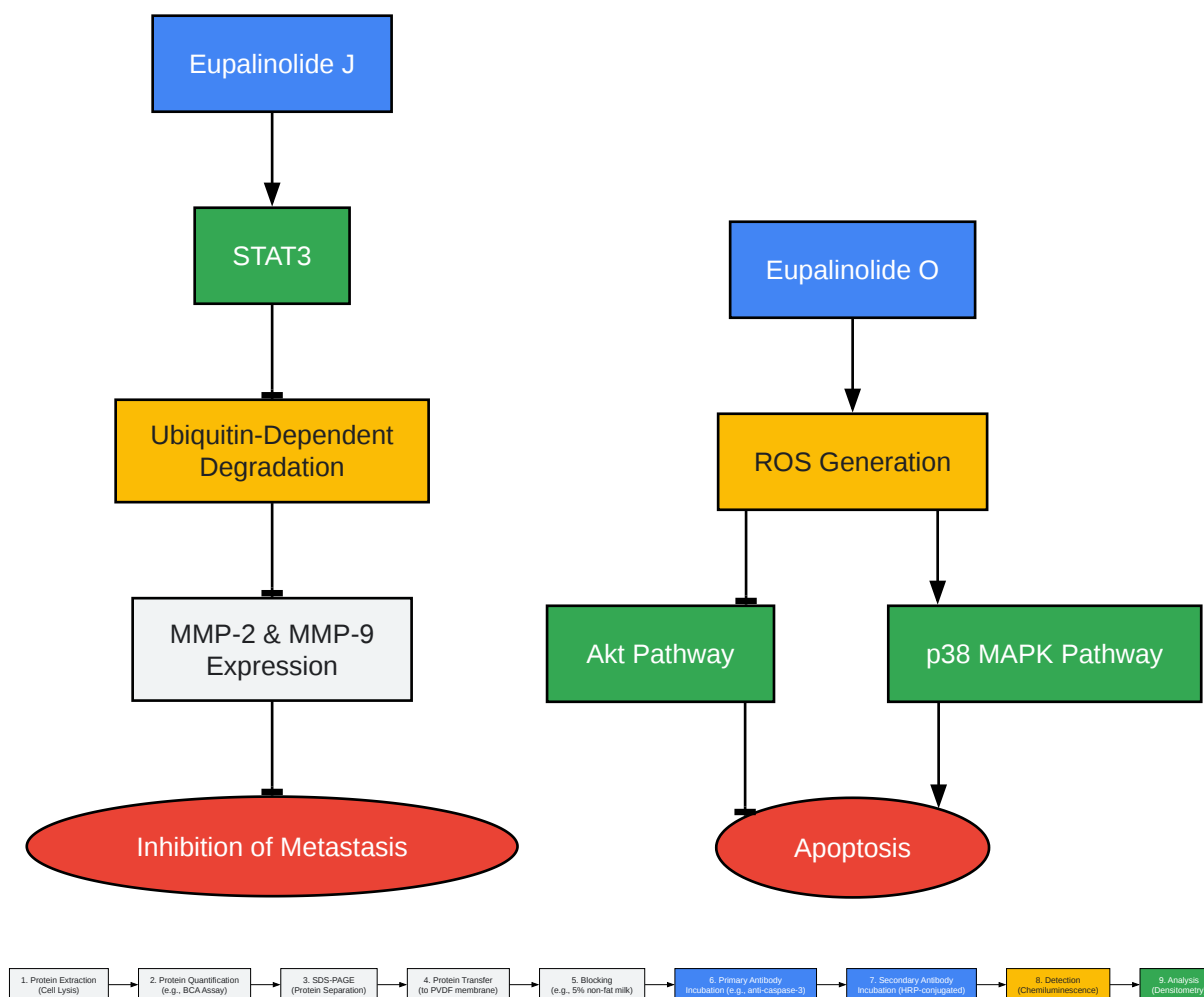
Eupalinolide K (as part of F1012-2)

The F1012-2 complex, containing **Eupalinolide K**, has been shown to induce DNA damage in triple-negative breast cancer (TNBC) cells, which is thought to be mediated by the generation of Reactive Oxygen Species (ROS).[8][9] This oxidative stress activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving JNK, ERK, and p38, ultimately leading to apoptosis.[8] Furthermore, F1012-2 effectively inhibits the migration and invasion of cancer cells.[8][9]









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